molecular formula C10H15N3O2 B1491878 6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 850076-12-9

6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1491878
CAS No.: 850076-12-9
M. Wt: 209.24 g/mol
InChI Key: RPBULTTTXGRQLV-UHFFFAOYSA-N
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Description

6-(Cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.25 g/mol . It is supplied to the research community as a high-purity material for non-clinical, investigational applications. Compounds based on the pyrimidine-2,4(1H,3H)-dione scaffold, to which this molecule belongs, are the subject of active research in medicinal and biological chemistry. Scientific literature indicates that related pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and studied for their diverse biological activities, including their effects on free radical oxidation and as potential enzyme inhibitors . The structural motif is known for its potential to influence biochemical pathways, making it a valuable scaffold for developing research tools and pharmacological probes . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should refer to the material safety data sheet (MSDS) for safe handling and storage conditions.

Properties

IUPAC Name

6-(cyclopentylamino)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13-9(14)6-8(12-10(13)15)11-7-4-2-3-5-7/h6-7,11H,2-5H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBULTTTXGRQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrimidine Core (3-Methylpyrimidine-2,4-dione)

The pyrimidine core, 3-methylpyrimidine-2,4(1H,3H)-dione, can be synthesized or obtained commercially. A typical preparation involves:

Step Reagents & Conditions Yield Notes
Methylation of pyrimidine-2,4-dione at 3-position Sodium hydroxide in water, 20-50°C, 20.5 h; diethyl sulfate added dropwise 94% Produces 5-methyl derivative; conditions adapted for 3-methyl analogs with appropriate methylating agents
Halogenation (e.g., bromination) at 4-position to activate for amination Phosphorus oxybromide in acetonitrile, 0°C to 80°C, 3 days 96% Prepares intermediate for nucleophilic substitution

Introduction of the Cyclopentylamino Group at the 6-Position

The key step is the substitution of a leaving group at the 6-position with cyclopentylamine. This can be achieved via:

  • Nucleophilic aromatic substitution (SNAr): Using a 6-halopyrimidine intermediate (e.g., 6-chloro or 6-bromo derivative), reacting with cyclopentylamine under controlled conditions.

  • Direct amination: Using activated pyrimidine derivatives with cyclopentylamine in polar solvents, sometimes under heating or catalysis.

Step Reagents & Conditions Yield Notes
Reaction of 6-halopyrimidine intermediate with cyclopentylamine Polar aprotic solvent (e.g., DMF), heating (50-100°C), inert atmosphere Typically 70-90% Requires purification by chromatography or recrystallization
Alternative: Mitsunobu reaction for alkylation of pyrimidine hydroxyls Diol precursor, cyclopentylamine, Ph3P, DIAD in THF, 0°C to RT 20-36% (for related nucleosides) Used in related pyrimidine nucleoside analogs, lower yields but selective

Representative Experimental Procedure (Adapted)

  • Preparation of 6-halopyrimidine intermediate:

    • To thymine or 3-methylpyrimidine-2,4-dione, add phosphorus oxybromide in acetonitrile at 0°C.
    • Add potassium carbonate portion-wise, warm to room temperature, then heat at 80°C for 3 days.
    • Work-up involves quenching on ice, adjusting pH, extraction with dichloromethane, drying, and purification by flash chromatography to yield 6-bromo-3-methylpyrimidine-2,4-dione.
  • Amination with cyclopentylamine:

    • Dissolve 6-bromo-3-methylpyrimidine-2,4-dione in DMF.
    • Add cyclopentylamine dropwise under inert atmosphere.
    • Stir at elevated temperature (e.g., 80°C) for several hours.
    • Upon completion, cool, dilute with water, extract with ethyl acetate, dry, and purify by recrystallization or chromatography to obtain 6-(cyclopentylamino)-3-methylpyrimidine-2,4-dione.

Reaction Conditions and Yields Summary Table

Step Starting Material Reagents Conditions Yield (%) Notes
Methylation at 3-position Pyrimidine-2,4-dione Sodium hydroxide, diethyl sulfate 20-50°C, 20.5 h ~94 High purity product obtained
Halogenation at 6-position 3-Methylpyrimidine-2,4-dione Phosphorus oxybromide, K2CO3 0°C to 80°C, 3 days ~96 Intermediate for amination
Amination with cyclopentylamine 6-Halo-3-methylpyrimidine-2,4-dione Cyclopentylamine, DMF 80°C, several hours 70-90 (typical) Requires inert atmosphere, purification needed
Alternative Mitsunobu alkylation Diol precursor + pyrimidine base Ph3P, DIAD, THF 0°C to RT, overnight 20-36 (related nucleosides) Lower yield, selective alkylation

Chemical Reactions Analysis

Types of Reactions

6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features and substituent effects of 6-(cyclopentylamino)-3-methylpyrimidine-2,4-dione with analogous compounds from the evidence:

Compound Name Substituent at Position 6 Molecular Weight Key Properties/Effects Evidence Source
6-(Cyclopentylamino)-3-methylpyrimidine-2,4-dione Cyclopentylamino (aliphatic) ~251.3* Moderate lipophilicity; potential enhanced metabolic stability due to non-aromatic substituent. Inferred
6-(Benzylamino)-3-methylpyrimidine-2,4-dione Benzylamino (aromatic) 231.25 Higher lipophilicity (logP ~1.8); aromatic π-π stacking may enhance target binding but increase susceptibility to oxidation .
6-(4-Chlorophenylamino)-3-methylpyrimidine-2,4-dione 4-Chlorophenylamino (electron-withdrawing) 257.7 Electron-withdrawing Cl group may reduce electron density at pyrimidine core, affecting reactivity or binding to charged residues in enzymes .
6-(Biphenyl-4-carbonyl)-3-hydroxypyrimidine-2,4-dione Biphenyl-4-carbonyl (bulky, planar) Varies Bulky substituent enhances steric hindrance; carbonyl group facilitates hydrogen bonding, as seen in anti-HIV activity in .

*Calculated based on analogous structures.

Physicochemical Properties

  • Lipophilicity: The cyclopentyl group (aliphatic) likely reduces logP compared to aromatic benzylamino derivatives, improving aqueous solubility.
  • Thermal Stability : Aliphatic substituents (e.g., cyclopentyl) may lower melting points compared to rigid aromatic analogs (e.g., 12d in melts at 168–170°C with an ethylphenylthio group) .

Biological Activity

6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family, characterized by a cyclopentylamino group at position 6 and a methyl group at position 3. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.

  • IUPAC Name : 6-(cyclopentylamino)-3-methyl-1H-pyrimidine-2,4-dione
  • Molecular Formula : C10H15N3O2
  • CAS Number : 850076-12-9

Synthesis

The synthesis of this compound typically involves the cyclization of 3-methyluracil with cyclopentylamine under reflux conditions in solvents such as ethanol or methanol. The product can be purified through recrystallization, and industrial methods may employ continuous flow reactors for improved efficiency and yield.

Research indicates that this compound exhibits significant biological activity through its interaction with specific molecular targets. Notably, it has been shown to inhibit the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in inflammatory responses.

Pharmacological Effects

The compound has been investigated for various pharmacological effects:

  • Anti-inflammatory Properties : In vitro studies demonstrate that it can reduce the levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The findings revealed:

  • A significant reduction in paw swelling compared to control groups.
  • Decreased levels of IL-6 and TNF-α in serum samples.

These results suggest that the compound could be beneficial in managing conditions characterized by chronic inflammation.

Antimicrobial Activity Assessment

In another study assessing antimicrobial activity against various bacterial strains, the compound demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings support the potential application of this compound as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for 6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via alkylation or nucleophilic substitution of a pyrimidine-2,4-dione precursor. For example:

Alkylation : React 6-amino-3-methylpyrimidine-2,4(1H,3H)-dione with cyclopentyl bromide or iodide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base .

Purification : Recrystallize from ethanol or water to isolate the product as a white solid (yields: 40–53%) .

Characterization : Confirm structure via ¹H/¹³C NMR and LCMS. Key NMR signals include cyclopentyl protons (δ 1.2–2.6 ppm) and pyrimidine NH (δ 4.9–5.1 ppm) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Identify cyclopentyl (multiplet, 1H, δ ~2.6 ppm) and methyl groups (singlet, 3H, δ ~1.2 ppm). Amine protons (NH) appear as broad singlets (δ 4.9–5.1 ppm) .
  • LCMS : Verify molecular weight (e.g., [M+H]⁺ peak at m/z ~251.2) .
  • 13C NMR : Confirm carbonyl carbons (C=O, δ ~150–160 ppm) and cyclopentyl carbons (δ ~25–35 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in alkylation steps?

  • Methodological Answer :
  • Solvent Selection : DMF or acetonitrile enhances nucleophilicity of the amine group compared to THF or dichloromethane .
  • Base Strength : Use K₂CO₃ (weaker base) for selective alkylation; stronger bases (e.g., NaH) may cause side reactions like over-alkylation .
  • Temperature : Moderate heating (50–60°C) balances reaction rate and byproduct formation. For example, 40% yield at 60°C vs. <30% at room temperature .

Q. How do structural modifications (e.g., cyclopentyl vs. benzyl substituents) impact biological activity?

  • Methodological Answer :
  • Comparative Synthesis : Synthesize analogs (e.g., 6-benzylamino or 6-propyl derivatives) using parallel alkylation protocols .
  • Activity Screening : Test inhibition of eukaryotic elongation factor-2 kinase (eEF-2K) via kinase assays. Cyclopentyl analogs may show enhanced lipophilicity and membrane permeability compared to polar substituents .
  • SAR Analysis : Correlate IC₅₀ values with substituent logP values (e.g., cyclopentyl: logP ~2.5 vs. benzyl: logP ~3.1) .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodological Answer :
  • Dynamic Effects : Check for tautomerism in the pyrimidine ring (e.g., keto-enol equilibrium) using variable-temperature NMR .
  • Impurity Identification : Compare LCMS data with synthetic intermediates (e.g., unreacted starting material at m/z ~196.2) .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., hydrogen-bonding patterns in hydrates) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
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6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

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